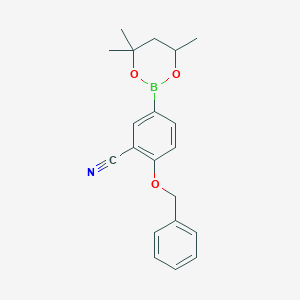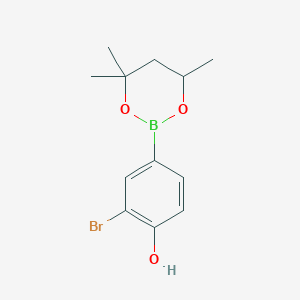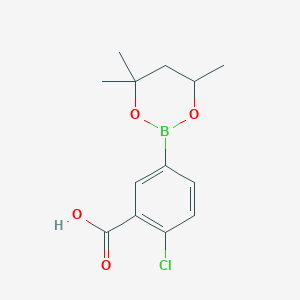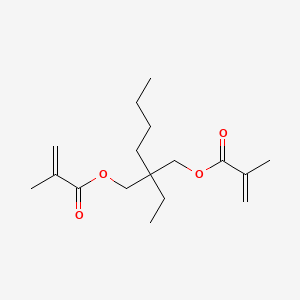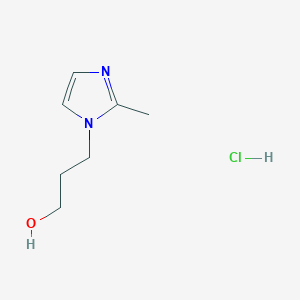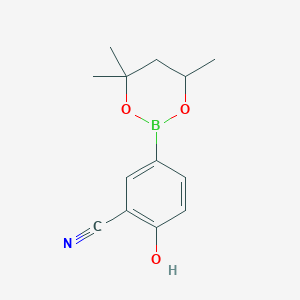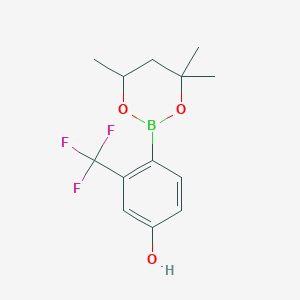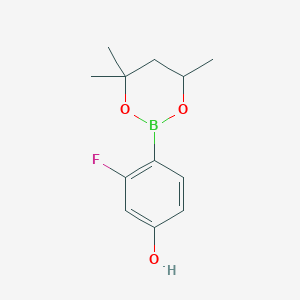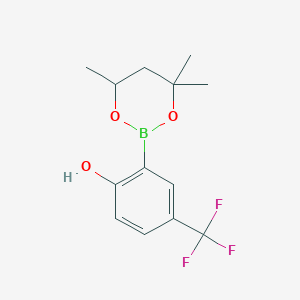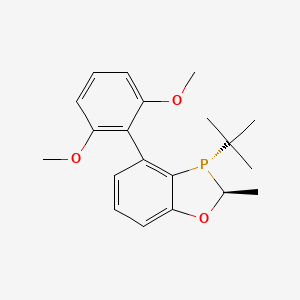
(S,S)-Me-BI-DIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Me-BI-DIME is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique stereochemistry and potential applications in asymmetric synthesis and catalysis. The compound’s full name is (S,S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, and it is often used as a ligand in coordination chemistry.
Preparation Methods
The synthesis of (S,S)-Me-BI-DIME typically involves several steps, starting from commercially available materials. One common method includes the following steps:
Synthesis of the Binaphthyl Core: The initial step involves the coupling of two naphthalene units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Phosphine Groups: The next step is the introduction of diphenylphosphino groups at the 2,2’ positions of the binaphthyl core. This is usually done through a substitution reaction using chlorodiphenylphosphine.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S,S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
(S,S)-Me-BI-DIME undergoes various chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles, leading to the formation of new phosphine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S,S)-Me-BI-DIME has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its unique stereochemistry allows for the selective formation of chiral products.
Biology: The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in studying metal-protein interactions.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a catalyst in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand makes it valuable in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism by which (S,S)-Me-BI-DIME exerts its effects is primarily through its role as a chiral ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The stereochemistry of the ligand influences the selectivity and efficiency of these reactions. The molecular targets and pathways involved depend on the specific metal-ligand complex and the reaction being catalyzed.
Comparison with Similar Compounds
(S,S)-Me-BI-DIME can be compared with other similar chiral ligands, such as (R,R)-Me-BI-DIME, BINAP, and DIPAMP. These compounds share similar structures and functions but differ in their stereochemistry and specific applications. For example:
(R,R)-Me-BI-DIME: The enantiomer of this compound, used in similar applications but with opposite stereochemistry.
BINAP: Another widely used chiral ligand with a similar binaphthyl core but different substituents.
DIPAMP: A chiral ligand with a different backbone structure, used in asymmetric hydrogenation reactions.
The uniqueness of this compound lies in its specific stereochemistry and its ability to form highly selective and efficient catalytic complexes.
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c1-13-23-17-12-7-9-14(19(17)24(13)20(2,3)4)18-15(21-5)10-8-11-16(18)22-6/h7-13H,1-6H3/t13-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVWXQBMRNEOBK-RKNYENMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
